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This guide provides a comparative study of the sodium channel affinity of two historically

significant local anesthetics: Amylocaine (also known as Stovaine) and Novocaine (procaine).

While both compounds exert their anesthetic effects through the blockade of voltage-gated

sodium channels, their potencies and historical usage differ significantly. This document

summarizes the available quantitative data, details the experimental protocols for assessing

sodium channel affinity, and presents visual diagrams to illustrate key concepts.

Introduction to Amylocaine and Novocaine
Amylocaine, introduced in 1903, holds the distinction of being the first synthetic local

anesthetic.[1][2] It was primarily used for spinal anesthesia.[1][3][4] Shortly after its

introduction, Novocaine was synthesized in 1904 and introduced into clinical practice in 1905.

Novocaine quickly became the preferred local anesthetic due to its lower toxicity and greater

efficacy compared to Amylocaine. The primary mechanism of action for both local anesthetics

is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the

propagation of action potentials and, consequently, the sensation of pain.
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Direct comparative studies quantifying the sodium channel affinity of Amylocaine are scarce in

modern scientific literature, largely due to its replacement by more effective and safer

anesthetics. However, extensive research has been conducted on Novocaine (procaine). The

half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in

inhibiting a specific biological function, with a lower IC50 value indicating a higher affinity and

greater potency.

Drug Chemical Class
IC50 for Na+
Channel Block (µM)

Reference

Novocaine (Procaine) Ester 60

Amylocaine (Stovaine) Ester
Not available in recent

literature
-

Historical context suggests that Novocaine is more potent than Amylocaine, as it was deemed

a more effective anesthetic shortly after its discovery.

Mechanism of Action: Sodium Channel Blockade
Local anesthetics like Amylocaine and Novocaine function by physically obstructing the influx

of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This

action prevents the depolarization of the nerve, thereby blocking the transmission of pain

signals. The binding site for these drugs is thought to be located on the intracellular portion of

the sodium channel.

Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.

Experimental Protocols: Determining Sodium
Channel Affinity
The gold standard for assessing the binding affinity of local anesthetics to sodium channels is

the patch-clamp electrophysiology technique. This method allows for the direct measurement of

ion channel activity.

Whole-Cell Patch-Clamp Protocol
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Cell Preparation:

Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel

subtype (e.g., Nav1.5) are cultured.

Cells are dissociated and suspended in an extracellular solution.

Solutions:

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5

Glucose. The pH is adjusted to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is

adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating the

sodium current).

Electrophysiological Recording:

A glass micropipette filled with the intracellular solution is used to form a high-resistance

seal with the cell membrane.

The membrane patch is ruptured to achieve a "whole-cell" configuration.

The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium

channels in a resting state.

Voltage pulses are applied to depolarize the membrane and elicit sodium currents, which

are recorded.

Drug Application and Data Analysis:

A baseline sodium current is established.

The local anesthetic (e.g., Novocaine) is applied to the bath solution at varying

concentrations.

The effect of the drug on the peak sodium current is measured at each concentration.
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The percentage of inhibition is calculated relative to the baseline current.

A dose-response curve is generated by plotting the percentage of inhibition against the

drug concentration.

The IC50 value is determined by fitting the data to the Hill equation.
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Caption: Experimental workflow for determining sodium channel affinity using patch-clamp.
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Conclusion
Novocaine (procaine) exhibits a moderate affinity for voltage-gated sodium channels, with a

reported IC50 value of 60 µM. While quantitative data for Amylocaine (Stovaine) is not readily

available in contemporary literature, historical accounts indicate that it is less potent than

Novocaine. The established method for determining the sodium channel affinity of such

compounds is patch-clamp electrophysiology, which provides a direct measure of ion channel

blockade. Further research employing modern electrophysiological techniques would be

necessary to precisely quantify the sodium channel affinity of Amylocaine and provide a direct,

quantitative comparison with Novocaine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1215312?utm_src=pdf-body
https://www.benchchem.com/product/b1215312?utm_src=pdf-body
https://www.benchchem.com/product/b1215312?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Amylocaine
http://epa.oszk.hu/02300/02316/00029/pdf/EPA02316_kaleidoscope_2024_29_339-340.pdf
https://go.drugbank.com/drugs/DB09088
https://pubchem.ncbi.nlm.nih.gov/compound/Amylocaine
https://www.benchchem.com/product/b1215312#comparative-study-of-the-sodium-channel-affinity-of-amylocaine-and-novocaine
https://www.benchchem.com/product/b1215312#comparative-study-of-the-sodium-channel-affinity-of-amylocaine-and-novocaine
https://www.benchchem.com/product/b1215312#comparative-study-of-the-sodium-channel-affinity-of-amylocaine-and-novocaine
https://www.benchchem.com/product/b1215312#comparative-study-of-the-sodium-channel-affinity-of-amylocaine-and-novocaine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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